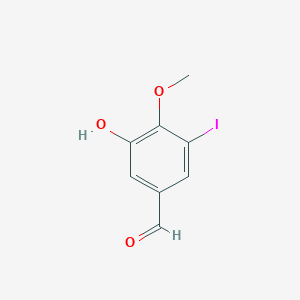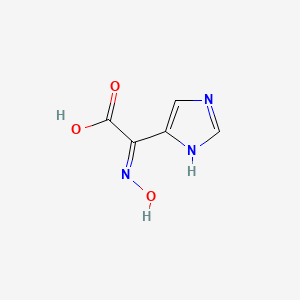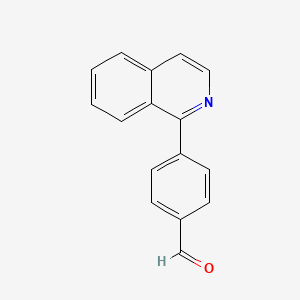methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
2-[(2E)-2-{[(E)-(4-nitrophenyl)diazenyl](phenyl)methylidene}hydrazinyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is a synthetic organic compound known for its vibrant color and utility in various chemical assays. It is a member of the formazan family, which are compounds typically used as chromogenic agents in biochemical assays to detect cellular metabolic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan generally involves the condensation of benzothiazole derivatives with nitrophenylhydrazine and phenylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is often heated to facilitate the formation of the formazan compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is widely used in scientific research due to its chromogenic properties. Some applications include:
Chemistry: Used as a reagent in colorimetric assays to detect the presence of specific ions or molecules.
Biology: Employed in assays to measure cellular metabolic activity, particularly in studies involving cell viability and proliferation.
Medicine: Utilized in diagnostic tests to detect certain diseases or conditions based on metabolic activity.
Industry: Applied in quality control processes to monitor the presence of specific compounds in products.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to undergo redox reactions. In biological assays, it is often reduced by cellular enzymes to form a colored product, which can be quantitatively measured. The molecular targets include various enzymes involved in cellular metabolism, and the pathways typically involve electron transfer reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tetrazolium salts: Similar in structure and function, used in similar assays.
Azo dyes: Share chromogenic properties and are used in various staining techniques.
Uniqueness
5-(2-Benzothiazolyl)-1-(4-nitrophenyl)-3-phenylformazan is unique due to its specific combination of benzothiazole, nitrophenyl, and phenyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it particularly useful in a wide range of applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H14N6O2S |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-ylimino)-N'-(4-nitroanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H14N6O2S/c27-26(28)16-12-10-15(11-13-16)22-23-19(14-6-2-1-3-7-14)24-25-20-21-17-8-4-5-9-18(17)29-20/h1-13,22H/b23-19+,25-24? |
Clave InChI |
WEVAQIIWOIRBRA-JTJSMARMSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/N=NC3=NC4=CC=CC=C4S3 |
SMILES canónico |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)

![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
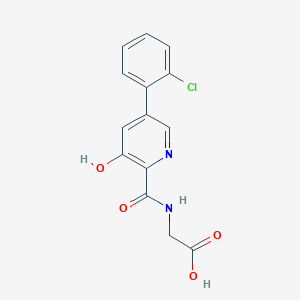
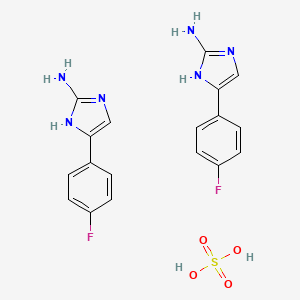
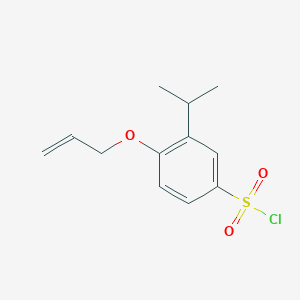
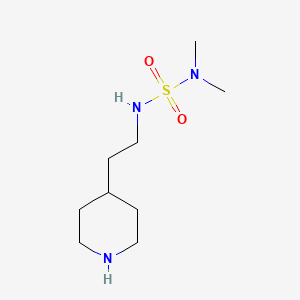
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
